molecular formula C9H17NO4S B7967279 N-Boc-D,L-homocysteine

N-Boc-D,L-homocysteine

Cat. No.: B7967279
M. Wt: 235.30 g/mol
InChI Key: PQADCRYOPOVXDV-UHFFFAOYSA-N
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Description

N-tert-Butyloxycarbonyl-D,L-homocysteine is a derivative of the amino acid homocysteine, which is protected by a tert-butyloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-tert-Butyloxycarbonyl-D,L-homocysteine typically involves the protection of the amino group of homocysteine with a tert-butyloxycarbonyl group. This can be achieved by reacting homocysteine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in a suitable solvent like tetrahydrofuran . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

In an industrial setting, the production of N-tert-Butyloxycarbonyl-D,L-homocysteine may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyloxycarbonyl-D,L-homocysteine can undergo various chemical reactions, including:

    Oxidation: The thiol group in homocysteine can be oxidized to form disulfides or sulfonic acids.

    Reduction: The disulfide bonds formed can be reduced back to thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiols.

    Substitution: Thioethers or other sulfur-containing derivatives.

Scientific Research Applications

N-tert-Butyloxycarbonyl-D,L-homocysteine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Studied for its role in metabolic pathways and as a model compound for understanding sulfur-containing amino acids.

    Medicine: Investigated for its potential therapeutic applications, including its role in cardiovascular health and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of N-tert-Butyloxycarbonyl-D,L-homocysteine involves its participation in biochemical reactions where the protected amino group and the thiol group play crucial roles. The tert-butyloxycarbonyl group protects the amino group from unwanted reactions, allowing selective reactions at the thiol group. This selective reactivity is essential for its use in peptide synthesis and other applications.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butyloxycarbonyl-L-cysteine: Similar in structure but contains a different amino acid.

    N-tert-Butyloxycarbonyl-L-homocysteine: The L-enantiomer of the compound.

    N-tert-Butyloxycarbonyl-D-homocysteine: The D-enantiomer of the compound.

Uniqueness

N-tert-Butyloxycarbonyl-D,L-homocysteine is unique due to its racemic mixture, which contains both D- and L-enantiomers. This racemic nature can be advantageous in certain synthetic applications where the presence of both enantiomers is beneficial. Additionally, the tert-butyloxycarbonyl protection provides stability and selectivity in reactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-sulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-6(4-5-15)7(11)12/h6,15H,4-5H2,1-3H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQADCRYOPOVXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCS)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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